Metabolite Abundance: N-Sulfate Conjugate Represents a Minor but Essential Circulating Species
In a human mass balance study using [14C]sitagliptin, the N-sulfate metabolite was detected in plasma at trace levels, representing <1% to 7% of total plasma radioactivity, whereas the parent drug accounted for approximately 74% of the plasma AUC. This quantitative difference underscores the N-sulfate's role as a minor metabolite requiring a dedicated reference standard for accurate quantification in pharmacokinetic studies [1].
| Evidence Dimension | Relative plasma abundance (% of total radioactivity AUC) |
|---|---|
| Target Compound Data | <1–7% (range across six metabolites, including N-sulfate) |
| Comparator Or Baseline | Parent drug (sitagliptin): 74% of plasma AUC |
| Quantified Difference | Parent drug abundance is >10-fold higher than N-sulfate metabolite |
| Conditions | Human subjects, single oral dose of 83 mg/193 μCi [14C]sitagliptin, plasma samples collected up to 7 days post-dose |
Why This Matters
Accurate bioanalytical method development and validation for regulatory submissions require a pure reference standard of this specific metabolite, as its low abundance precludes reliable quantification using the parent drug standard.
- [1] Vincent, S. H., et al. Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans. Drug Metabolism and Disposition, 2007, 35(4), 533-538. View Source
